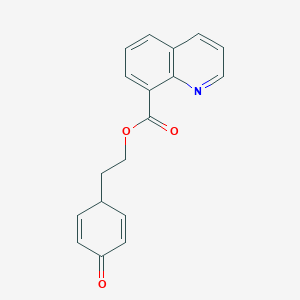
6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one is a halogenated derivative of 2,3-dihydro-1H-inden-1-one
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one typically involves halogenation reactions. One common method is the sequential halogenation of 2,3-dihydro-1H-inden-1-one. The process begins with the chlorination of 2,3-dihydro-1H-inden-1-one using chlorine gas or a chlorinating agent such as thionyl chloride. This is followed by iodination using iodine or an iodine-containing reagent under controlled conditions to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
反応の種類
6-クロロ-4-ヨード-2,3-ジヒドロ-1H-インデン-1-オンは、さまざまな化学反応を起こします。これらには、次のものがあります。
置換反応: ハロゲン原子(塩素とヨウ素)は、求核置換反応を使用して、他の官能基で置換できます。
酸化反応: この化合物は、対応するケトンまたはカルボン酸を形成するように酸化することができます。
還元反応: この化合物の還元により、アルコールまたはアルカンが生成される可能性があります。
一般的な試薬と条件
置換: ジメチルスルホキシドなどの極性非プロトン性溶媒中での水酸化ナトリウムまたはtert-ブトキシドカリウムなどの試薬。
酸化: 酸性または塩基性条件下での過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。
還元: 無水溶媒中での水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。
主要な生成物
置換: ハロゲンを置換する異なる官能基を持つ誘導体の形成。
酸化: ケトンまたはカルボン酸の形成。
還元: アルコールまたはアルカンの形成。
4. 科学研究への応用
6-クロロ-4-ヨード-2,3-ジヒドロ-1H-インデン-1-オンは、科学研究にいくつかの応用があります。
医薬品化学: この化合物は、特に抗炎症剤や抗がん剤の開発において、医薬品の合成のためのビルディングブロックとして使用されています。
材料科学: これは、ポリマーや有機半導体などの先端材料の合成に使用されています。
生物学的研究: この化合物は、そのユニークな構造特性により、酵素阻害や受容体結合に関する研究に使用されています。
有機合成: これは、より複雑な有機分子の合成における中間体として役立ちます。
科学的研究の応用
6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its unique structural properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
6-クロロ-4-ヨード-2,3-ジヒドロ-1H-インデン-1-オンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物中のハロゲン原子は、タンパク質中のアミノ酸残基とハロゲン結合を形成し、酵素活性の阻害または調節につながります。さらに、この化合物は、細胞受容体と相互作用して、シグナル伝達経路と細胞応答に影響を与える可能性があります。
類似化合物との比較
類似化合物
2,3-ジヒドロ-1H-インデン-1-オン: ハロゲン置換のない母化合物。
6-クロロ-2,3-ジヒドロ-1H-インデン-1-オン: 塩素置換のみの誘導体。
4-ヨード-2,3-ジヒドロ-1H-インデン-1-オン: ヨウ素置換のみの誘導体。
独自性
6-クロロ-4-ヨード-2,3-ジヒドロ-1H-インデン-1-オンは、塩素原子とヨウ素原子の両方が存在するため、独特です。これらは、明確な化学反応性と生物活性を与えます。これらのハロゲンの組み合わせにより、医薬品化学や材料科学におけるさまざまな応用のための化合物の可能性が向上します。
特性
分子式 |
C9H6ClIO |
|---|---|
分子量 |
292.50 g/mol |
IUPAC名 |
6-chloro-4-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6ClIO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 |
InChIキー |
SXUHWXGSCASJPH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=C1C(=CC(=C2)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)
![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)




![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)

